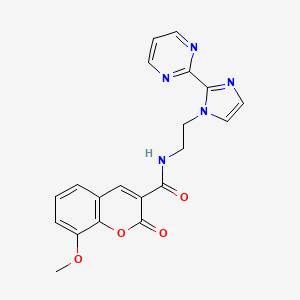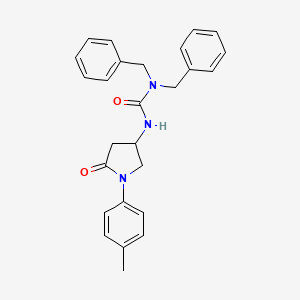![molecular formula C21H29ClN2O B2771605 N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride CAS No. 1346602-83-2](/img/structure/B2771605.png)
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride
概要
説明
Diampromide (hydrochloride) is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid and is structurally related to other drugs such as propiram and phenampromide. Diampromide can be described as a ring-opened analogue of fentanyl and produces effects similar to other opioids, including analgesia, sedation, dizziness, and nausea .
科学的研究の応用
Diampromide (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of opioids.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain relief.
Industry: Utilized in the development of new opioid analgesics and related compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diampromide involves the reaction of N-phenylpropanamide with 2-(methyl(2-phenylethyl)amino)propyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Diampromide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The hydrochloride salt form is obtained by reacting the free base with hydrochloric acid, followed by crystallization and purification .
化学反応の分析
反応の種類: ジアンプロミド(塩酸塩)は、以下のものを含む様々な化学反応を起こします。
酸化: ジアンプロミドは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するケトンやカルボン酸を生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、ジアンプロミドをその還元型に変換します。
置換: 求核置換反応は、アミンまたはアミド官能基で起こり、様々な誘導体を生成します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素ガス、パラジウム触媒、穏やかな温度。
置換: アルキルハライドなどの求核剤、塩基性条件下。
生成される主な生成物:
酸化: ケトン、カルボン酸。
還元: 還元されたアミンまたはアミド。
4. 科学研究の応用
ジアンプロミド(塩酸塩)は、以下のものを含むいくつかの科学研究の応用があります。
化学: オピオイドの同定と定量のための分析化学における基準物質として使用されます。
生物学: オピオイド受容体に対するその効果と、疼痛管理におけるその可能性のある用途について研究されています。
医学: その鎮痛効果と、疼痛緩和における潜在的な治療用途について調査されています。
作用機序
ジアンプロミド(塩酸塩)は、中枢神経系にあるμ-オピオイド受容体に結合し、活性化することで効果を発揮します。この活性化は、神経伝達物質の放出を阻害し、鎮痛と鎮静をもたらします。 分子標的はオピオイド受容体であり、関与する経路は主に疼痛シグナルと神経伝達物質の放出の調節に関連しています .
類似化合物:
プロピラム: 構造上の特徴は異なりますが、同様の効果を持つ別のオピオイド鎮痛剤です。
フェナンプロミド: ジアンプロミドと構造的に関連しており、鎮痛効果が同等です。
フェンタニル: 強力なオピオイド鎮痛剤で、構造は異なりますが機能的に類似しています。
独自性: ジアンプロミド(塩酸塩)は、フェンタニルと比較して環状が開いた構造を持つため、その薬物動態と薬力学に影響を与える可能性があります。 その特異的な結合親和性とオピオイド受容体の活性化も、オピオイド鎮痛剤の中でも際立った特性に貢献しています .
類似化合物との比較
Propiram: Another opioid analgesic with similar effects but different structural features.
Phenampromide: Structurally related to Diampromide, with comparable analgesic properties.
Fentanyl: A potent opioid analgesic, structurally different but functionally similar.
Uniqueness: Diampromide (hydrochloride) is unique due to its ring-opened structure compared to fentanyl, which may influence its pharmacokinetic and pharmacodynamic properties. Its specific binding affinity and activation of opioid receptors also contribute to its distinct profile among opioid analgesics .
特性
IUPAC Name |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19;/h5-14,18H,4,15-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAKJQPVNQBVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037136 | |
| Record name | Diampromide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-83-2 | |
| Record name | Diampromide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)



![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)





![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)

